

Spectroscopic Profile of 2-Hydroxy-3-Trifluoromethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-3-Trifluoromethylpyridine

Cat. No.: B050829

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-3-Trifluoromethylpyridine** (CAS No. 22245-83-6), a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

2-Hydroxy-3-Trifluoromethylpyridine, also known as 3-(Trifluoromethyl)-2-pyridone, is a substituted pyridinone derivative. Its unique electronic and structural properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable building block in the synthesis of novel bioactive molecules. Accurate and detailed spectroscopic characterization is crucial for its identification, purity assessment, and the structural elucidation of its downstream products. This guide presents a compilation of its spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Hydroxy-3-Trifluoromethylpyridine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
13.25	brs	-	OH
7.88	d	6.9	H-6
7.65	d	5.6	H-4
6.34	dd	6.9, 5.5	H-5

Solvent: CDCl_3 **Table 2: ^{13}C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Quartet Coupling Constant (JCF) Hz	Assignment
161.0	-	C-2
140.7	4.9	C-4
139.2	-	C-6
122.7	271.3	CF_3
120.4	31.4	C-3
105.6	-	C-5

Solvent: CDCl_3 **Table 3: Infrared (IR) Absorption Data**

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
~1650	Strong	C=O Stretch (Pyridinone)
1600 - 1400	Strong	C=C and C=N Stretch

Note: The IR data is based on characteristic absorptions for pyridinone systems, as a specific experimental spectrum for **2-Hydroxy-3-Trifluoromethylpyridine** was not available in the cited literature.

Table 4: Mass Spectrometry (MS) Data

m/z	Ion	Method
163	[M] ⁺	EI

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was used for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: 5-10 mg of **2-Hydroxy-3-Trifluoromethylpyridine** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered into an NMR tube to a height of about 4-5 cm.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Solvent: CDCl₃
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Number of Scans: 16
- Relaxation Delay: 1.0 s

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.

- Solvent: CDCl_3
- Reference: CDCl_3 at 77.16 ppm.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The spectrum of the solid sample can be obtained using a KBr pellet or as a mull. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.

Data Acquisition: The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or after separation by gas chromatography.

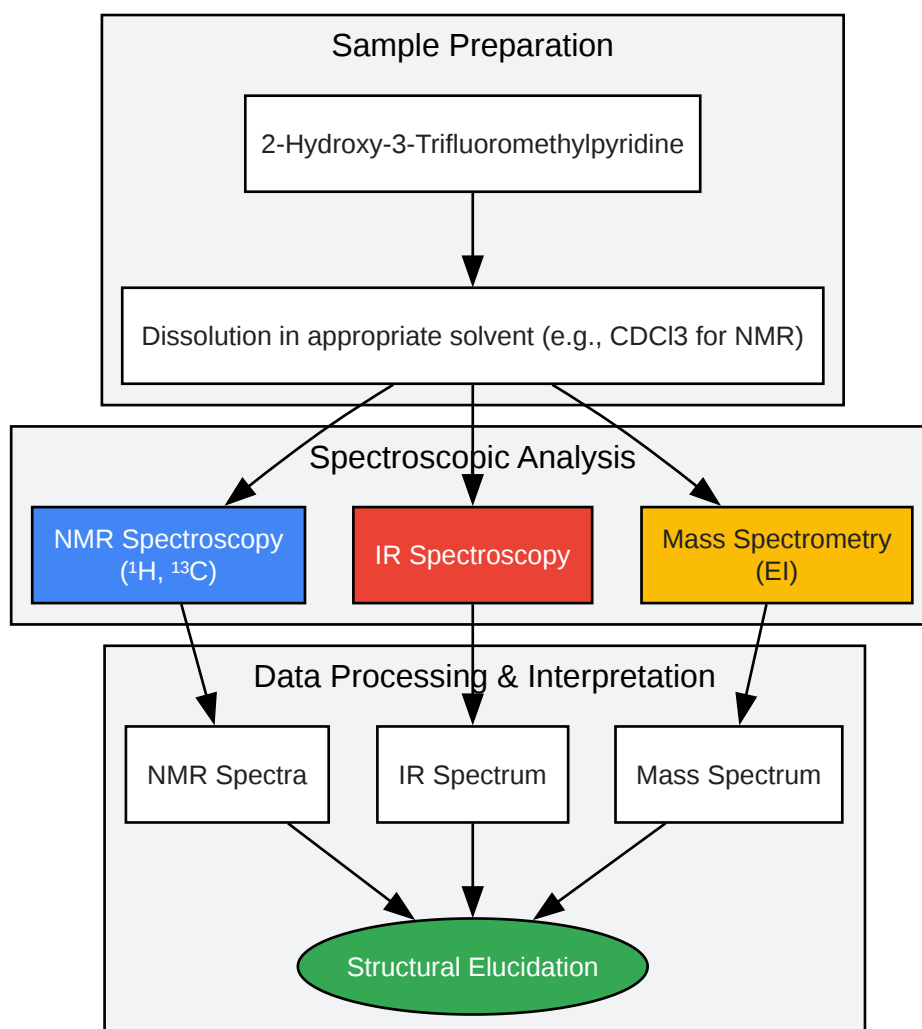
Ionization:

- Method: Electron Ionization (EI)
- Electron Energy: 70 eV

Data Acquisition: The mass spectrum was recorded, and the mass-to-charge ratio (m/z) of the molecular ion was determined.^[1]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Hydroxy-3-Trifluoromethylpyridine**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies essential for the effective use of **2-Hydroxy-3-Trifluoromethylpyridine** in research and development. The detailed information aims to support scientists in their endeavors to synthesize and characterize novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.reading.ac.uk [research.reading.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-3-Trifluoromethylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050829#spectroscopic-data-nmr-ir-ms-for-2-hydroxy-3-trifluoromethylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com